molecular formula C10H16N4O2 B6211064 tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate CAS No. 1823277-40-2

tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate

Cat. No. B6211064
CAS RN: 1823277-40-2
M. Wt: 224.3
InChI Key:
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Description

Tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate, also known as TB-AMP, is a novel and versatile chemical compound with a wide range of potential applications in scientific research. TB-AMP is a derivative of the tert-butyl carbamate and 6-(aminomethyl)pyridazin-3-yl, and it has been used in various laboratory experiments as a reagent, catalyst, and ligand. TB-AMP has been gaining increasing attention due to its unique chemical properties and its potential as a tool for a variety of biological studies.

Mechanism of Action

Tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate has been shown to act as a catalyst in the synthesis of various biologically active compounds. It has been shown to increase the rate of reaction, reduce the amount of waste generated, and improve the yield of the desired product. tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate is also able to activate various substrates, such as amines, alcohols, and carboxylic acids, which allows for the efficient synthesis of various compounds.
Biochemical and Physiological Effects
tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases, phosphatases, and kinases, which can be beneficial in the treatment of various diseases. Additionally, tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. Additionally, tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate can be synthesized easily and quickly, and it is generally nontoxic and non-irritating. However, tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate is a relatively expensive compound, and its use may require specialized equipment and expertise.

Future Directions

The potential applications of tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate in scientific research are vast. It can be used in the synthesis of various biologically active compounds, such as peptides, nucleotides, and polymers. Additionally, tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate can be used in the development of new drugs and treatments for various diseases. Furthermore, tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate can be used in the synthesis of functionalized materials, such as nanomaterials, for various applications. Finally, tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate can be used in the development of new catalysts and ligands for various chemical reactions.

Synthesis Methods

Tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate can be synthesized via a two-step process. In the first step, the tert-butyl carbamate is reacted with 6-(aminomethyl)pyridazin-3-yl in the presence of a suitable base, such as triethylamine. The resulting product is then reacted with a suitable acid, such as trifluoroacetic acid, to yield the desired tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate. The reaction conditions, such as temperature, time, and reagents, must be carefully controlled to ensure the successful synthesis of tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate.

Scientific Research Applications

Tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate has been widely used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a ligand in coordination chemistry. tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate has also been used in the synthesis of various biologically active compounds, such as peptides and nucleotides. Additionally, tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate has been used in the synthesis of various functionalized materials, such as polymers and nanomaterials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate involves the reaction of tert-butyl N-(pyridazin-3-yl)carbamate with formaldehyde and ammonium chloride in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "tert-butyl N-(pyridazin-3-yl)carbamate", "formaldehyde", "ammonium chloride", "reducing agent" ], "Reaction": [ "Add formaldehyde and ammonium chloride to a solution of tert-butyl N-(pyridazin-3-yl)carbamate in a suitable solvent.", "Add a reducing agent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1823277-40-2

Product Name

tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate

Molecular Formula

C10H16N4O2

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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